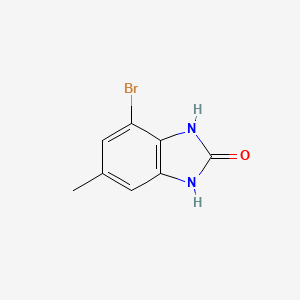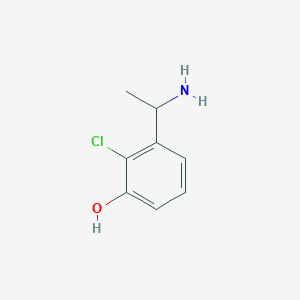
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (5-CN-T) is a newly synthesized organosulfur compound with potential applications in scientific research. It is a derivative of 4H-1,2,4-triazole-3-thiol and is synthesized by the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. 5-CN-T is a colorless solid with a molecular weight of 259.64 g/mol and a melting point of 131-132 °C.
Mécanisme D'action
The mechanism of action of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the compound binds to the active site of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The binding of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol to these enzymes modulates their activity and therefore affects the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol have not yet been fully investigated. However, preliminary studies suggest that the compound may have antioxidant and anti-inflammatory effects. Additionally, 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of certain cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its low cost, its easy synthesis, and its stability. Additionally, the compound is non-toxic and non-irritant, making it safe to use in a laboratory setting. However, the compound is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol are numerous and there are many directions for future research. These include further studies on the biochemical and physiological effects of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, as well as investigations into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in the synthesis of biologically active compounds. Finally, further studies are needed to explore the use of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol as a fluorescent probe for the detection of metal ions, and as a catalyst in organic synthesis.
Méthodes De Synthèse
The synthesis of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. The reaction is carried out at a temperature of 80-90 °C for 2-3 hours. The reaction is monitored by thin layer chromatography (TLC) and the product is isolated by recrystallization from ethanol.
Applications De Recherche Scientifique
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several potential applications in scientific research. It can be used as a chemical probe for the study of the cytochrome P450 enzyme system and as a ligand for the binding of metals in bioinorganic chemistry. It can also be used to study the structure-activity relationships of organosulfur compounds. Furthermore, 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can be used as a catalyst in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
5-(4-chloronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFKIXVDJWWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C3=NC(=S)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)
![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)
![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)
![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)